molecular formula C11H9BrN2O4 B13138685 2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate

Katalognummer: B13138685
Molekulargewicht: 313.10 g/mol
InChI-Schlüssel: DQALKILQBXLIDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a pyrrolidinone ring and a bromopyridine moiety, making it a versatile reagent in organic synthesis and biochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with 5-bromopyridine-3-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the pyridine ring acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to modify other molecules, making it useful in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl2-(5-bromopyridin-3-yl)acetate is unique due to its combination of a pyrrolidinone ring and a bromopyridine moiety, which imparts distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions makes it a valuable reagent in both research and industrial settings .

Eigenschaften

Molekularformel

C11H9BrN2O4

Molekulargewicht

313.10 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 2-(5-bromopyridin-3-yl)acetate

InChI

InChI=1S/C11H9BrN2O4/c12-8-3-7(5-13-6-8)4-11(17)18-14-9(15)1-2-10(14)16/h3,5-6H,1-2,4H2

InChI-Schlüssel

DQALKILQBXLIDS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.